2-Ethyl-5-indan-acetonitrile
Description
2-Ethyl-5-indan-acetonitrile (hypothetical structure inferred from nomenclature) is a nitrile derivative featuring an indane (bicyclic benzene fused with a cyclopentane ring) core substituted with an ethyl group at position 2 and an acetonitrile moiety at position 3.
Nitriles, characterized by a cyano (-CN) group, are pivotal in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
57145-33-2 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1H-inden-5-yl)acetonitrile |
InChI |
InChI=1S/C13H15N/c1-2-10-7-12-4-3-11(5-6-14)9-13(12)8-10/h3-4,9-10H,2,5,7-8H2,1H3 |
InChI Key |
CRVLWWKYIRLIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C1)C=C(C=C2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 2-Ethyl-5-indan-acetonitrile and related nitriles:
| Compound | Molecular Formula | Functional Groups | Key Structural Features | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound* | C₁₄H₁₅N | Cyano, ethyl, bicyclic indane | Bicyclic aromatic system, branched alkyl | N/A | ~193.3 |
| Acetonitrile | C₂H₃N | Cyano | Linear, small molecule | 75-05-8 | 41.05 |
| Ethyl 2-hydroxy-5-nitronicotinate | C₈H₈N₂O₅ | Cyano ester, nitro, hydroxyl | Pyridine ring, nitro substitution | 156896-54-7 | 212.2 |
| 5-Methoxytryptamine | C₁₁H₁₄N₂O | Aminoethyl, methoxy, indole | Indole core, methoxy substitution | 608-07-1 | 190.24 |
*Inferred structure based on nomenclature; exact data unavailable in evidence.
Key Observations :
- Complexity : this compound’s bicyclic structure contrasts with acetonitrile’s simplicity, likely increasing its boiling point and reducing volatility .
- Reactivity: The electron-withdrawing cyano group in nitriles facilitates nucleophilic additions. However, steric hindrance from the indane and ethyl groups in this compound may slow reactions compared to acetonitrile .
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